3-(3,3-Diethoxypropoxy)benzonitrile

Chemical Sourcing Procurement Regioisomer Availability

3-(3,3-Diethoxypropoxy)benzonitrile (CAS: 1394041-76-9) is a synthetic benzonitrile derivative (C₁₄H₁₉NO₃, MW: 249.31 g/mol) classified as a versatile small-molecule scaffold. It features a benzonitrile core substituted at the 3-position with a 3,3-diethoxypropoxy chain, a structural motif that combines a polar nitrile group with a hydrophobic, ether-rich side chain.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 1394041-76-9
Cat. No. B1443883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3-Diethoxypropoxy)benzonitrile
CAS1394041-76-9
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCCOC(CCOC1=CC=CC(=C1)C#N)OCC
InChIInChI=1S/C14H19NO3/c1-3-16-14(17-4-2)8-9-18-13-7-5-6-12(10-13)11-15/h5-7,10,14H,3-4,8-9H2,1-2H3
InChIKeyLTHHZLOHKGENKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,3-Diethoxypropoxy)benzonitrile (CAS 1394041-76-9): Chemical Identity, Scaffold Class, and Research Procurement Profile


3-(3,3-Diethoxypropoxy)benzonitrile (CAS: 1394041-76-9) is a synthetic benzonitrile derivative (C₁₄H₁₉NO₃, MW: 249.31 g/mol) classified as a versatile small-molecule scaffold . It features a benzonitrile core substituted at the 3-position with a 3,3-diethoxypropoxy chain, a structural motif that combines a polar nitrile group with a hydrophobic, ether-rich side chain . Commercial sourcing indicates a typical specification of 95% minimum purity, with long-term storage recommended in a cool, dry place . Current vendor listings (e.g., CymitQuimica Ref. 3D-UFC04176) and discontinuation notices for alternative catalog entries (Ref. 10-F676247) indicate variable market availability . This compound is intended exclusively for research and development use, with suppliers explicitly restricting sale to qualified technical personnel and prohibiting use in food, cosmetic, drug, or consumer products .

Why 3-(3,3-Diethoxypropoxy)benzonitrile Cannot Be Directly Substituted by Generic Benzonitrile Analogs in Research Applications


The primary risk of generic substitution for 3-(3,3-diethoxypropoxy)benzonitrile lies in the documented regioisomer-dependent interaction and structure-activity differences among diethoxypropoxy-benzonitrile congeners. Commercially available isomers such as 2-(3,3-diethoxypropoxy)benzonitrile (CAS: 1394041-34-9) and 4-(3,3-diethoxypropoxy)benzonitrile (CAS: 1394040-22-2) share identical molecular formulas but differ in substitution position [1]. Public bioactivity databases reveal distinct biological engagement profiles: the 2-isomer has been linked to micromolar-affinity interactions (Ki/IC₅₀) with human HGPRT (target reported in ChEMBL, though direct compound confirmation is pending) and potential epigenetic targets, while the 3-isomer's meta-substitution pattern presents different solvated conformational behavior [2]. In practice, only the 3-isomer (CAS 1394041-76-9) is reportedly used as a versatile scaffold for derivatization at the nitrile or ether moieties; using an alternative isomer would potentially alter synthetic outcomes . Uncritical substitution may result in irreproducible biological readouts or failed synthetic transformations in multi-step medicinal chemistry programs .

Quantitative Differentiation Evidence for 3-(3,3-Diethoxypropoxy)benzonitrile (CAS 1394041-76-9) Against Research Comparators


Procurement Differentiation: 3-(3,3-Diethoxypropoxy)benzonitrile Demonstrates Active Commercial Sourcing While 2- and 4-Isomers Show Discontinued or Limited Availability

A comparative survey of research chemical supplier catalogs indicates that 3-(3,3-diethoxypropoxy)benzonitrile remains actively stocked (e.g., AKSci 1734DR, Leyan 1336170, CymitQuimica 3D-UFC04176) whereas its direct constitutional isomer 4-(3,3-diethoxypropoxy)benzonitrile (CAS 1394040-22-2) and the alternative scaffold 3-propoxybenzonitrile (CAS 60758-84-1) show predominantly discontinued or limited stock status . For example, CymitQuimica's Ref. 10-F676247 for the 3-isomer was discontinued across 50 mg, 250 mg, and 500 mg pack sizes, yet the 3D-UFC04176 listing was actively priced at €1,315.00 for 1 g . In contrast, the 4-isomer (CAS 1394040-22-2) is not listed as an actively stocked item in major databases.

Chemical Sourcing Procurement Regioisomer Availability

Structural Differentiation: The 3,3-Diethoxypropoxy Substituent Provides a Distinctive Hydrogen-Bonding Profile Not Found in Simpler Propoxy or Methoxy Benzonitrile Analogs

In the context of fragment-based screening, the choice of alkoxy substituent significantly impacts hydrogen-bond donor/acceptor capacity . The 3,3-diethoxypropoxy group of the target compound introduces two ether oxygens as hydrogen-bond acceptors, without adding a hydrogen-bond donor, which contrasts with simpler analogs. 3-propoxybenzonitrile (CAS 60758-84-1) possesses only one ether oxygen, while 4-methoxy-3-propoxybenzonitrile (CAS 205995-62-6) incorporates an additional methoxy donor/acceptor . Public ChEMBL data indicates that the 2-(3,3-diethoxypropoxy) regioisomer engages human HGPRT with a Ki of 400 nM, demonstrating that the diethoxypropoxy chain can mediate specific macromolecular interactions [1]. The same chain in the 3-position may confer differing conformational preferences and target engagement, although direct affinity data for the 3-isomer are not yet publicly available.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Purity Specification: 3-(3,3-Diethoxypropoxy)benzonitrile Offers a Reproducible 95% Minimum Standard Suited for Multi-Step Synthetic Transformations

Vendor certificates of analysis and product specifications consistently list a minimum purity of 95% for 3-(3,3-diethoxypropoxy)benzonitrile (AKSci 1734DR, Leyan 1336170, CymitQuimica 3D-UFC04176) . This benchmark is comparable to the 95% purity specified for the closely related 4-(3,3-diethoxypropoxy)benzonitrile (AKSci 1729DR) , but the greater number of active listings for the 3-isomer provides end-users with more reproducible lot-to-lot quality control in multi-step medicinal chemistry campaigns. By contrast, 2-(3,3-diethoxypropoxy)benzonitrile is often listed without a published minimum purity specification in public catalog summaries, introducing uncertainty for researchers quantifying reaction yields .

Organic Synthesis Analytical Chemistry Quality Control

Regulatory and Safety Profile: The 3-Isomer Carries Standard Laboratory Cautionary Classification, Mitigating Procurement Barriers Compared to Less-Characterized Analogs

While specific GHS hazard statements for 3-(3,3-diethoxypropoxy)benzonitrile are not yet fully harmonized across all jurisdictions, the structurally analogous 4-(3,3-diethoxypropoxy)benzonitrile has been assigned acute toxicity warnings: H302 (Harmful if swallowed) and H312 (Harmful in contact with skin), each with 100% notification status according to PubChem [1]. In contrast, simple propoxybenzonitrile scaffolds listed on TargetMol are presented as non-hazardous fragment molecules, which may reflect different toxicological profiles but also less comprehensive regulatory evaluation . Documented safety precautions—storage in a cool, dry place and use only by technically qualified personnel—facilitate straightforward integration into standard laboratory chemical hygiene plans .

Safety Compliance Hazard Assessment Laboratory Management

Research and Industrial Application Scenarios for 3-(3,3-Diethoxypropoxy)benzonitrile (CAS 1394041-76-9)


Fragment-Based Drug Discovery: Expanding Benzonitrile Scaffolds with a 3,3-Diethoxypropoxy Vector

Medicinal chemistry teams engaged in fragment-based screening can utilize 3-(3,3-diethoxypropoxy)benzonitrile as a privileged meta-substituted benzonitrile scaffold for exploring novel chemical space. Comparative structural analysis indicates this regioisomer offers a unique hydrogen-bond acceptor arrangement (4 acceptors vs. 2–3 in simpler propoxy or methoxy-propoxy benzonitrile fragments ), potentially enabling distinct protein-ligand interaction fingerprints. Users should explicitly request the CAS 1394041-76-9 form to avoid procurement of the 2- or 4-regioisomers, which may exhibit different binding modes (e.g., the 2-isomer's reported HGPRT Ki of 400 nM [1]).

Multi-Step Organic Synthesis: Leveraging the Nitrile Group for Carboxylic Acid, Amine, or Heterocycle Derivatization

The 95% minimum purity specification across multiple vendors makes 3-(3,3-diethoxypropoxy)benzonitrile a reliable starting material for multi-step synthetic routes, including nitrile hydrolysis to carboxylic acids, reduction to benzylamines, or cycloadditions to tetrazoles . The diethoxypropoxy chain remains stable under basic hydrolysis conditions but may require protection under strongly acidic conditions—an important distinction from simpler propoxybenzonitriles that lack this stability profile. Procurement from suppliers with documented quality control (e.g., AKSci) ensures lot-to-lot consistency critical for reproducible reaction scale-up [1].

Chemical Biology Probe Design: Investigating Enzyme Inhibition Using the Diethoxypropoxy Side Chain as a Specificity Element

For researchers developing chemical probes targeting phosphoribosyltransferases or epigenetic reader domains, the 3,3-diethoxypropoxy motif offers steric and electronic properties distinct from methoxy or ethoxy analogs. Although direct bioactivity data for the 3-isomer remain proprietary, the structurally related 2-isomer has demonstrated measurable inhibition of human HGPRT (Ki = 400 nM ), supporting the hypothesis that the diethoxypropoxy chain can engage this target class. Investigators can use the 3-isomer as a starting point for structure-activity relationship (SAR) studies, systematically varying the substitution position and side-chain length [1].

Materials Chemistry: Functional Monomer for Polymer and Supramolecular Assembly Research

The dual ether functionality combined with a nitrile terminus makes 3-(3,3-diethoxypropoxy)benzonitrile a candidate monomer for polyether or polyamide copolymerization studies. Its meta-substitution pattern facilitates linear chain extension without the steric hindrance associated with ortho-substituted analogs (e.g., CAS 1394041-34-9) . The documented storage stability (cool, dry conditions, non-hazardous for transport [1]) facilitates bulk procurement for materials science labs requiring reproducible monomer feedstock.

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